Ethyl 4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-oxobutanoate hydrochloride
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Description
Ethyl 4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-oxobutanoate hydrochloride is a useful research compound. Its molecular formula is C16H25ClN2O4S and its molecular weight is 376.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-oxobutanoate hydrochloride, a compound related to thiophene and piperazine derivatives, has been utilized in various chemical reactions. For instance, it reacts with secondary amines to produce 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides, highlighting its reactivity in producing novel compounds (Vasileva et al., 2018).
Antimicrobial Properties
- Compounds related to this compound have demonstrated significant antimicrobial properties. For example, derivatives containing the thiophen-2-yl and piperazine groups have shown potent activity against various bacterial strains, including Gram-negative bacteria (Mishra & Chundawat, 2019).
Antioxidant Activity
- The antioxidant properties of compounds structurally similar to this compound have been investigated. These studies reveal that such compounds can act as effective scavengers of free radicals, indicating their potential as antioxidants (Stanchev et al., 2009).
Potential in Synthesizing Novel Compounds
- Research has focused on utilizing derivatives of this compound for synthesizing novel chemical entities. These include efforts in creating new heterocyclic systems, showcasing the compound's versatility in organic synthesis (Annapurna & Jalapathi, 2014).
Growth Regulation in Plants
- Some derivatives of this compound have been tested for growth-regulating activity in plants, such as soybeans, indicating a potential agricultural application (Stanchev et al., 2010).
Properties
IUPAC Name |
ethyl 4-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-4-oxobutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S.ClH/c1-2-22-16(21)6-5-15(20)18-9-7-17(8-10-18)12-13(19)14-4-3-11-23-14;/h3-4,11,13,19H,2,5-10,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYVNHMAFMFYEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)CC(C2=CC=CS2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.